GNE-207

Beschreibung

Eigenschaften

IUPAC Name |

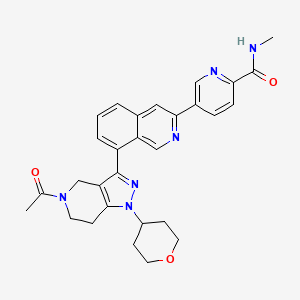

5-[8-[5-acetyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-yl]isoquinolin-3-yl]-N-methylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N6O3/c1-18(36)34-11-8-27-24(17-34)28(33-35(27)21-9-12-38-13-10-21)22-5-3-4-19-14-26(32-16-23(19)22)20-6-7-25(31-15-20)29(37)30-2/h3-7,14-16,21H,8-13,17H2,1-2H3,(H,30,37) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUJXZEDIWKGKQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C(=NN2C3CCOCC3)C4=CC=CC5=CC(=NC=C54)C6=CN=C(C=C6)C(=O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GNE-207 Mechanism of Action in Acute Myeloid Leukemia: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Epigenetic dysregulation is a key driver of AML pathogenesis, making epigenetic regulators attractive therapeutic targets. GNE-207 is a potent and highly selective small molecule inhibitor of the bromodomain of the CREB-binding protein (CBP), a histone acetyltransferase that plays a crucial role in gene transcription. This technical guide provides a comprehensive overview of the mechanism of action of GNE-207 in AML, detailing its effects on cellular signaling pathways, and providing experimental protocols for its investigation.

Core Mechanism of Action: CBP Bromodomain Inhibition

GNE-207 exerts its anti-leukemic effects by specifically targeting the bromodomain of CBP. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins. In AML, the aberrant activity of transcription factors, such as MYC, is often dependent on the recruitment of co-activators like CBP. By binding to acetylated histones at enhancer and promoter regions, CBP facilitates the transcription of genes essential for leukemia cell proliferation and survival.

GNE-207 competitively inhibits the binding of the CBP bromodomain to acetylated lysines, thereby displacing CBP from chromatin at these key regulatory regions. This leads to a reduction in histone H3 lysine 27 acetylation (H3K27ac), a hallmark of active enhancers and promoters. The subsequent decrease in transcriptional activation of critical oncogenes, most notably MYC, is a central event in the mechanism of action of GNE-207.

Quantitative Data Summary

The following tables summarize the key quantitative data for GNE-207 and other relevant CBP/p300 inhibitors in AML models.

| Compound | Target | IC50 (nM) | Cell Line | Assay | Reference |

| GNE-207 | CBP Bromodomain | 1 | - | Biochemical Assay | [1] |

Table 1: Biochemical Potency of GNE-207.

| Compound | EC50 (nM) | Cell Line | Endpoint | Reference |

| GNE-207 | 18 | MV-4-11 | MYC Expression | [1] |

Table 2: Cellular Potency of GNE-207.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway affected by GNE-207 and a general workflow for its preclinical evaluation in AML.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT/MTS Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of GNE-207 on the proliferation of AML cell lines.

Materials:

-

AML cell lines (e.g., MV-4-11, MOLM-13, THP-1)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

GNE-207 (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

96-well plates

-

Microplate reader

Protocol:

-

Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Prepare serial dilutions of GNE-207 in complete medium. The final DMSO concentration should not exceed 0.1%.

-

Add 100 µL of the GNE-207 dilutions or vehicle control (medium with DMSO) to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well.

-

Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible (for MTT) or the color changes (for MTS).

-

If using MTT, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

-

Measure the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis in AML cells following treatment with GNE-207.

Materials:

-

AML cell lines

-

GNE-207

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed AML cells in 6-well plates at a density of 0.5-1 x 10^6 cells/mL.

-

Treat cells with various concentrations of GNE-207 or vehicle control for 24-48 hours.

-

Harvest the cells by centrifugation and wash twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each sample.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of GNE-207 on the cell cycle distribution of AML cells.

Materials:

-

AML cell lines

-

GNE-207

-

Cold 70% ethanol

-

Propidium Iodide (PI)/RNase staining solution

-

Flow cytometer

Protocol:

-

Seed and treat AML cells with GNE-207 as described for the apoptosis assay.

-

Harvest cells and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in 500 µL of PI/RNase staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Objective: To assess the protein levels of MYC, BCL2, and other relevant proteins in AML cells after GNE-207 treatment.

Materials:

-

Treated AML cell lysates

-

Protein electrophoresis and transfer equipment

-

Primary antibodies (e.g., anti-MYC, anti-BCL2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Objective: To determine the genome-wide occupancy of H3K27ac in AML cells treated with GNE-207.

Materials:

-

Treated AML cells

-

Formaldehyde

-

Chromatin immunoprecipitation kit

-

Anti-H3K27ac antibody

-

DNA sequencing platform

Protocol:

-

Crosslink proteins to DNA in treated AML cells with 1% formaldehyde.

-

Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Immunoprecipitate the chromatin with an anti-H3K27ac antibody.

-

Reverse the crosslinks and purify the immunoprecipitated DNA.

-

Prepare a DNA library for next-generation sequencing.

-

Sequence the DNA library and align the reads to the human genome.

-

Perform peak calling to identify regions of H3K27ac enrichment and differential analysis to compare GNE-207-treated cells with controls.

Conclusion

GNE-207 represents a promising therapeutic agent for AML by targeting the epigenetic vulnerability of leukemia cells. Its high potency and selectivity for the CBP bromodomain lead to the suppression of key oncogenic drivers like MYC. The experimental protocols provided in this guide offer a framework for the further investigation of GNE-207 and other CBP/p300 inhibitors in preclinical AML models. A deeper understanding of the downstream effects and potential resistance mechanisms will be crucial for the successful clinical development of this class of epigenetic drugs.

References

GNE-207: A Technical Guide to its Role in Epigenetic Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-207 is a potent and selective inhibitor of the bromodomain of the CREB-binding protein (CBP), a crucial epigenetic regulator. This document provides a comprehensive technical overview of GNE-207, detailing its mechanism of action, experimental protocols for its characterization, and its effects on epigenetic signaling pathways. Quantitative data from key studies are presented in tabular format for clarity, and signaling pathways and experimental workflows are visualized using DOT language diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of epigenetics, drug discovery, and oncology.

Introduction to GNE-207 and its Target: The CBP Bromodomain

GNE-207 is a small molecule inhibitor that demonstrates high potency and selectivity for the bromodomain of CBP[1][2]. CBP and its close homolog p300 are histone acetyltransferases (HATs) that play a pivotal role in regulating gene expression. The bromodomain of CBP is a "reader" domain that specifically recognizes and binds to acetylated lysine residues on histones and other proteins. This interaction is critical for the recruitment of transcriptional machinery to specific gene loci, leading to gene activation.

By competitively binding to the acetyl-lysine binding pocket of the CBP bromodomain, GNE-207 disrupts this crucial interaction. This inhibition prevents the localization of CBP to chromatin, thereby repressing the transcription of target genes, including the well-known oncogene MYC[1][2].

Quantitative Data Summary

The following tables summarize the key quantitative data reported for GNE-207.

Table 1: In Vitro Potency and Selectivity of GNE-207

| Parameter | Value | Cell Line/Assay | Reference |

| CBP Bromodomain IC50 | 1 nM | TR-FRET Assay | [1][2] |

| MYC Expression EC50 | 18 nM | MV-4-11 cells | [1][2] |

| Selectivity against BRD4(1) | >2500-fold | TR-FRET Assay | [1][2] |

Table 2: Pharmacokinetic Properties of GNE-207 in Mice

| Parameter | Value | Dosing | Reference |

| Clearance | Moderate | 5 mg/kg | [3] |

| Oral Bioavailability | Acceptable | 5 mg/kg | [3] |

Signaling Pathway of GNE-207 in Epigenetic Regulation

GNE-207 exerts its effect on epigenetic regulation by directly interfering with the function of the CBP bromodomain. The signaling pathway can be visualized as follows:

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

CBP Bromodomain Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the half-maximal inhibitory concentration (IC50) of GNE-207 for the CBP bromodomain.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of GNE-207 in assay buffer. Prepare a mixture of GST-tagged CBP bromodomain protein and a biotinylated histone H4 peptide acetylated at lysine 16 (H4K16ac). Prepare the TR-FRET detection reagents: Europium-labeled anti-GST antibody (donor) and Streptavidin-conjugated Allophycocyanin (APC) (acceptor).

-

Incubation: In a 384-well plate, add the GNE-207 dilutions or DMSO (vehicle control). Add the CBP bromodomain protein and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Substrate Addition: Add the biotinylated H4K16ac peptide to the wells and incubate to allow for binding to the CBP bromodomain.

-

Detection: Add the TR-FRET detection reagents (anti-GST-Eu and Streptavidin-APC) and incubate in the dark to allow for binding to the protein-peptide complex.

-

Readout: Measure the fluorescence signal using a plate reader capable of time-resolved fluorescence. Excite at approximately 320 nm and measure emission at 615 nm (Europium) and 665 nm (APC).

-

Data Analysis: The ratio of the acceptor signal (665 nm) to the donor signal (615 nm) is calculated. The IC50 value is determined by plotting the TR-FRET ratio against the logarithm of the GNE-207 concentration and fitting the data to a four-parameter logistic equation.

Cellular MYC Expression Assay (AlphaLISA)

This protocol describes an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to determine the half-maximal effective concentration (EC50) of GNE-207 for the inhibition of MYC protein expression in the MV-4-11 acute myeloid leukemia cell line.

Methodology:

-

Cell Culture and Treatment: Culture MV-4-11 cells in appropriate media and conditions. Seed the cells in a 96-well plate and treat with a serial dilution of GNE-207 or DMSO for 24 hours.

-

Cell Lysis: After the treatment period, lyse the cells using a suitable lysis buffer to release the intracellular proteins, including MYC.

-

Assay Setup: Transfer the cell lysates to a 384-well assay plate.

-

Antibody and Acceptor Bead Addition: Add a mixture of biotinylated anti-MYC antibody and anti-MYC antibody-conjugated AlphaLISA acceptor beads to each well. Incubate to allow the formation of the antibody-MYC-acceptor bead complex.

-

Donor Bead Addition: Add streptavidin-coated AlphaLISA donor beads, which will bind to the biotinylated anti-MYC antibody.

-

Incubation: Incubate the plate in the dark to allow the donor and acceptor beads to come into close proximity when bound to the same MYC protein.

-

Readout: Measure the AlphaLISA signal using a plate reader. Upon excitation at 680 nm, the donor bead generates singlet oxygen, which excites the nearby acceptor bead, resulting in light emission at 615 nm.

-

Data Analysis: The EC50 value is determined by plotting the AlphaLISA signal against the logarithm of the GNE-207 concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

GNE-207 is a valuable research tool for investigating the role of the CBP bromodomain in epigenetic regulation and gene expression. Its high potency and selectivity make it a suitable probe for dissecting the downstream consequences of CBP inhibition in various biological contexts, particularly in cancer biology where the MYC oncogene plays a significant role. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize GNE-207 in their studies and to further explore the therapeutic potential of targeting the CBP bromodomain. Further research is warranted to elucidate the full spectrum of GNE-207's effects on the epigenome and its potential in preclinical and clinical settings.

References

GNE-207: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of GNE-207, a potent and selective inhibitor of the CREB-binding protein (CBP) bromodomain.

Introduction

GNE-207 is a novel, orally bioavailable small molecule that targets the bromodomain of CBP, a transcriptional co-activator implicated in various cancers. By selectively inhibiting the CBP bromodomain, GNE-207 disrupts the downstream signaling pathways that contribute to cancer cell proliferation and survival, most notably by downregulating the expression of the MYC oncogene.

Quantitative Data

The following tables summarize the key quantitative data for GNE-207, providing a clear comparison of its potency, selectivity, and cellular activity.

| Parameter | Value | Reference(s) |

| IC | 1 nM | |

| IC | >2500-fold higher than CBP | |

| EC | 18 nM |

Table 1: In Vitro Potency and Selectivity of GNE-207

| Cell Line | Assay Type | Endpoint | IC | Reference(s) |

| MV-4-11 | MYC Expression Assay | MYC Protein Levels | 18 nM |

Table 2: Cellular Activity of GNE-207

Signaling Pathway

GNE-207 exerts its therapeutic effect by inhibiting the bromodomain of CBP, a critical component in transcriptional regulation. The diagram below illustrates the signaling pathway affected by GNE-207.

Caption: GNE-207 inhibits the CBP bromodomain, disrupting MYC transcription.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of GNE-207.

Synthesis of GNE-207

The detailed synthesis of GNE-207 is described in "Design and synthesis of a biaryl series as inhibitors for the bromodomains of CBP/P300" by Lai KW, et al. in Bioorganic & Medicinal Chemistry Letters, 2018, 28(1), 15-23. While the full experimental details from the supplementary information of this publication are not publicly available in free-text format, the general synthetic strategy involves the coupling of key biaryl precursors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to determine the in vitro potency of GNE-207 against the CBP bromodomain.

Materials:

-

Recombinant human CBP bromodomain protein

-

Biotinylated histone H4 peptide (acetylated)

-

Europium-labeled anti-GST antibody (donor fluorophore)

-

Streptavidin-conjugated Allophycocyanin (APC) (acceptor fluorophore)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)

-

384-well low-volume black plates

-

TR-FRET plate reader

Procedure:

-

Prepare a serial dilution of GNE-207 in assay buffer.

-

Add the CBP bromodomain protein and the biotinylated histone peptide to the wells of the 384-well plate.

-

Add the GNE-207 dilutions to the wells and incubate for a defined period (e.g., 60 minutes) at room temperature.

-

Add the Europium-labeled antibody and Streptavidin-APC to the wells.

-

Incubate for another period (e.g., 60 minutes) at room temperature, protected from light.

-

Measure the TR-FRET signal on a compatible plate reader (excitation at 320-340 nm, emission at 615 nm and 665 nm).

-

Calculate the ratio of the acceptor signal (665 nm) to the donor signal (615 nm) and plot the results against the inhibitor concentration to determine the IC

50value.

Caption: Workflow for the TR-FRET assay to determine GNE-207 potency.

MYC Expression Assay (Western Blot)

This assay is used to measure the effect of GNE-207 on the expression of the MYC oncoprotein in a relevant cancer cell line, such as MV-4-11.

Materials:

-

MV-4-11 cells

-

GNE-207

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-MYC, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Culture MV-4-11 cells and treat with various concentrations of GNE-207 for a specified time (e.g., 24 hours).

-

Harvest the cells and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-MYC antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Re-probe the membrane with an anti-β-actin antibody as a loading control.

-

Quantify the band intensities to determine the relative MYC protein levels.

Caption: Workflow for Western blot analysis of MYC expression.

GNE-207: A Technical Guide to a Potent and Selective Chemical Probe for the CBP Bromodomain

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-207 is a potent, selective, and orally bioavailable small molecule inhibitor of the bromodomain of the CREB-binding protein (CBP). As a chemical probe, GNE-207 provides a critical tool for elucidating the biological functions of the CBP bromodomain in health and disease. This technical guide provides an in-depth overview of GNE-207, including its biochemical and cellular activity, pharmacokinetic properties, and the experimental protocols for its characterization.

Core Data Summary

The following tables summarize the key quantitative data for GNE-207, establishing its potency, selectivity, and cellular efficacy.

Table 1: In Vitro Potency and Selectivity of GNE-207

| Target | Assay Type | IC50 (nM) | Selectivity vs. BRD4(1) |

| CBP Bromodomain | Biochemical | 1 | >2500-fold |

| BRD4(1) | Biochemical | 3100[1] | - |

Table 2: Cellular Activity of GNE-207

| Cell Line | Assay | EC50 (nM) | Target Pathway |

| MV-4-11 | MYC Expression | 18[1][2] | CBP-mediated gene transcription |

Table 3: In Vivo Characteristics of GNE-207

| Species | Dosing | Key Properties |

| Mouse | 5 mg/kg (oral) | Moderate clearance, acceptable oral bioavailability[1][2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Biochemical Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantifies the ability of GNE-207 to disrupt the interaction between the CBP bromodomain and an acetylated histone peptide.

Materials:

-

His-tagged CBP bromodomain protein

-

Biotinylated histone H4 peptide acetylated at lysine 16 (H4K16ac)

-

Europium-labeled anti-His antibody (donor fluorophore)

-

Streptavidin-conjugated APC (acceptor fluorophore)

-

Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20[3]

-

GNE-207 stock solution in DMSO

-

384-well plates

Procedure:

-

Prepare serial dilutions of GNE-207 in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

-

Add the CBP bromodomain protein and the biotinylated H4K16ac peptide to the wells of the 384-well plate.

-

Add the GNE-207 dilutions to the wells. Include DMSO-only wells as a negative control.

-

Incubate the plate at room temperature for 30 minutes.[3]

-

Add a mixture of Europium-labeled anti-His antibody and Streptavidin-conjugated APC to each well.

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

Read the plate on a TR-FRET-compatible plate reader, with excitation at 340 nm and emission at 620 nm (Europium) and 665 nm (APC).

-

Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against the GNE-207 concentration to determine the IC50 value.

Cellular MYC Expression Assay (MV-4-11 Cells)

This assay measures the effect of GNE-207 on the expression of the MYC oncogene, which is regulated by CBP.

Materials:

-

MV-4-11 human leukemia cell line

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

GNE-207 stock solution in DMSO

-

Reagents for quantitative real-time PCR (qRT-PCR) or a suitable protein detection method (e.g., Western blot, ELISA)

-

96-well cell culture plates

Procedure:

-

Seed MV-4-11 cells in a 96-well plate at a suitable density.

-

Prepare serial dilutions of GNE-207 in cell culture medium.

-

Treat the cells with the GNE-207 dilutions for a defined period (e.g., 24 hours). Include DMSO-only wells as a negative control.

-

Harvest the cells and extract total RNA or protein.

-

Quantify MYC mRNA levels using qRT-PCR, normalizing to a housekeeping gene (e.g., GAPDH). Alternatively, quantify MYC protein levels.

-

Plot the normalized MYC expression against the GNE-207 concentration to determine the EC50 value.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines a general procedure for assessing the pharmacokinetic properties of GNE-207 in mice.

Materials:

-

Male BALB/c mice (or other suitable strain)

-

GNE-207 formulation for oral administration (e.g., in 10% DMSO, 90% Corn Oil)[4][5]

-

Blood collection supplies (e.g., heparinized capillaries)

-

LC-MS/MS system for bioanalysis

Procedure:

-

Administer GNE-207 to mice via oral gavage at a dose of 5 mg/kg.[1]

-

Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Process the blood samples to obtain plasma.

-

Extract GNE-207 from the plasma samples.

-

Quantify the concentration of GNE-207 in each plasma sample using a validated LC-MS/MS method.

-

Plot the plasma concentration of GNE-207 versus time and perform non-compartmental analysis to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Signaling Pathways and Development Workflow

The following diagrams illustrate the biological context and the development process of GNE-207.

Conclusion

GNE-207 is a highly potent and selective chemical probe for the CBP bromodomain, demonstrating excellent cellular activity and favorable in vivo properties. Its well-characterized profile makes it an invaluable tool for researchers investigating the role of CBP in transcriptional regulation and its implications in various diseases, particularly cancer. The detailed protocols and data presented in this guide are intended to facilitate its use and further exploration in the scientific community.

References

Structural Basis for the Potent and Selective Inhibition of the CBP/p300 Bromodomain by GNE-207

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-207 is a highly potent and selective, orally bioavailable small-molecule inhibitor of the bromodomain of the homologous transcriptional co-activators CREB-binding protein (CBP) and p300. This document provides a detailed overview of the structural and molecular underpinnings of GNE-207's selectivity, supported by quantitative data, detailed experimental methodologies for key assays, and visualizations of the relevant biological pathways and experimental workflows. GNE-207 was developed through a structure-guided optimization of a biaryl series, replacing an aniline moiety present in earlier compounds like GNE-272 to improve pharmacokinetic properties while maintaining high on-target potency.[1] Its remarkable selectivity against other bromodomains, particularly BRD4, makes it a valuable tool for probing the biological functions of CBP/p300 in various disease models, especially in oncology.

Introduction to CBP/p300 Bromodomains

CREB-binding protein (CBP) and the E1A-associated protein p300 are highly homologous histone acetyltransferases (HATs) that act as critical transcriptional co-activators.[2] They are involved in a multitude of cellular processes, including cell proliferation, differentiation, and DNA damage repair, through their interaction with numerous transcription factors. Both CBP and p300 contain a conserved bromodomain, a protein module that recognizes and binds to acetylated lysine residues (KAc) on histone tails and other proteins. This interaction is crucial for the recruitment of the CBP/p300 complex to chromatin, leading to histone acetylation and subsequent gene activation. Dysregulation of CBP/p300 activity is implicated in the pathogenesis of various cancers, making their bromodomains attractive therapeutic targets.

Quantitative Analysis of GNE-207 Activity

GNE-207 exhibits nanomolar potency against the CBP bromodomain and exceptional selectivity over the bromodomain and extra-terminal domain (BET) family member BRD4.[1][2][3][4][5] The following tables summarize the key quantitative data for GNE-207 and a related compound from its development series.

Table 1: In Vitro Potency and Selectivity of GNE-207 [1][2][3][4][5]

| Compound | Target | Assay | IC₅₀ (nM) | Selectivity vs. BRD4(1) |

| GNE-207 | CBP | TR-FRET | 1 | >2500-fold |

| GNE-207 | BRD4(1) | TR-FRET | 3100 | - |

Table 2: Cellular Activity of GNE-207 [2][3][4][5]

| Compound | Cell Line | Assay | EC₅₀ (nM) |

| GNE-207 | MV-4-11 | MYC Expression | 18 |

Structural Basis for GNE-207 Binding and Selectivity

The high-affinity binding of GNE-207 and its selectivity for the CBP/p300 bromodomain over other bromodomains, such as BRD4, can be attributed to specific interactions with key residues in the acetyl-lysine binding pocket. While a crystal structure of GNE-207 in complex with the CBP bromodomain is not publicly available, the structure of a closely related compound from the same chemical series (PDB: 6ALC) provides significant insights into the binding mode.

The CBP bromodomain forms a canonical left-handed four-helix bundle (αZ, αA, αB, αC) that creates the KAc binding pocket. Key interactions that contribute to the potency and selectivity of GNE-207 and related compounds include:

-

Hydrogen Bonding with Asparagine (Asn1168): A critical hydrogen bond is formed between the inhibitor and the side chain of Asn1168, mimicking the interaction of the acetyl-lysine's carbonyl group.

-

Interaction with the "LPF Shelf": The lipophilic "LPF shelf," composed of Leu1109, Pro1110, and Phe1111, provides a hydrophobic surface for interaction with the inhibitor's aromatic moieties, contributing to binding affinity.

-

Engagement of the ZA Loop: The region connecting the αZ and αA helices, known as the ZA loop, contains a conserved tyrosine (Tyr1125) and other residues that form a water-mediated hydrogen bond network with the acetyl-lysine mimic.

-

Exploiting Unique Residues for Selectivity: The selectivity of GNE-207 for CBP/p300 over BRD4 is likely achieved by exploiting differences in the amino acid residues lining the binding pocket. These differences can lead to favorable interactions with the inhibitor in the CBP bromodomain that are not possible in the BRD4 bromodomain, or conversely, steric clashes in the off-target.

The following diagram illustrates the key binding interactions of a GNE-207 series inhibitor within the CBP bromodomain active site.

Caption: Key interactions of a GNE-207 series inhibitor in the CBP bromodomain.

Signaling Pathway Context

GNE-207 exerts its cellular effects by disrupting the interaction between the CBP/p300 bromodomain and acetylated lysine residues on histones and other proteins. This prevents the recruitment of the HAT machinery to specific gene promoters and enhancers, leading to a decrease in histone acetylation and subsequent repression of target gene transcription. A key downstream target of CBP/p300 is the MYC oncogene, and inhibition of MYC expression is a primary mechanism of action for the anti-proliferative effects of GNE-207 in cancer cells.

The diagram below illustrates the signaling pathway affected by GNE-207.

Caption: GNE-207 inhibits CBP/p300 bromodomain binding, reducing MYC expression.

Experimental Protocols

Detailed experimental protocols for the characterization of GNE-207 are described in the primary literature. Below are representative methodologies for the key assays used to determine the potency and selectivity of CBP/p300 bromodomain inhibitors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the binding affinity of inhibitors to the CBP bromodomain in a high-throughput format.

-

Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide (e.g., H4K16ac) and a GST-tagged CBP bromodomain. The bromodomain is labeled with a Europium (Eu³⁺) cryptate donor, and the peptide is bound to a streptavidin-conjugated acceptor (e.g., XL665). When in proximity, excitation of the donor results in energy transfer to the acceptor, producing a FRET signal. Inhibitors that bind to the bromodomain disrupt this interaction, leading to a decrease in the FRET signal.

-

Protocol:

-

Reactions are performed in a 384-well plate in a suitable assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).

-

Serial dilutions of GNE-207 are prepared in DMSO and added to the wells.

-

A mixture of GST-tagged CBP bromodomain-Eu³⁺ and biotinylated histone peptide is added to the wells.

-

Streptavidin-XL665 is then added.

-

The plate is incubated at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.

-

The TR-FRET signal is read on a compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).

-

The ratio of the acceptor to donor emission is calculated, and IC₅₀ values are determined by fitting the data to a four-parameter logistic equation.

-

MYC Expression Cellular Assay

This assay assesses the on-target effect of GNE-207 in a cellular context by measuring the downregulation of the MYC oncogene.

-

Principle: In certain cancer cell lines, such as the acute myeloid leukemia (AML) cell line MV-4-11, MYC expression is dependent on CBP/p300 activity. Inhibition of the CBP/p300 bromodomain by GNE-207 leads to a dose-dependent decrease in MYC mRNA and protein levels.

-

Protocol:

-

MV-4-11 cells are seeded in 6-well plates at a specified density.

-

Cells are treated with a serial dilution of GNE-207 or vehicle control (DMSO) for a defined period (e.g., 24 hours).

-

For mRNA analysis, total RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed using primers specific for MYC and a housekeeping gene (e.g., GAPDH) for normalization.

-

For protein analysis, cell lysates are prepared, and Western blotting is performed using antibodies against MYC and a loading control (e.g., β-actin).

-

The relative expression levels of MYC are quantified, and EC₅₀ values are calculated.

-

Bromodomain Selectivity Profiling (AlphaScreen)

A broader assessment of selectivity is crucial to confirm that the inhibitor's effects are due to on-target activity.

-

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology used to study biomolecular interactions. For bromodomain selectivity, a panel of different bromodomains is screened. The principle is similar to TR-FRET, involving a donor and acceptor bead brought into proximity by the bromodomain-histone peptide interaction.

-

Protocol:

-

The assay is performed in a 384-well plate format.

-

GNE-207 is tested at a fixed concentration (or in a dose-response format) against a panel of GST-tagged bromodomains.

-

Each bromodomain is incubated with a biotinylated histone peptide substrate.

-

Glutathione-coated donor beads and streptavidin-coated acceptor beads are added.

-

After incubation, the plate is read on an AlphaScreen-capable plate reader.

-

The percentage of inhibition for each bromodomain is calculated to determine the selectivity profile of the compound.

-

The workflow for GNE-207 characterization is depicted in the following diagram.

Caption: A typical workflow for the characterization of a CBP bromodomain inhibitor.

Conclusion

GNE-207 is a highly potent and selective chemical probe for the bromodomains of CBP and p300. Its selectivity is achieved through specific interactions within the acetyl-lysine binding pocket, which have been elucidated through structural studies of related compounds. The detailed characterization of GNE-207, including its in vitro and cellular activity, provides a strong foundation for its use in preclinical studies to investigate the therapeutic potential of CBP/p300 bromodomain inhibition. The experimental protocols outlined in this guide serve as a basis for the continued discovery and development of next-generation epigenetic modulators.

References

GNE-207: A Technical Guide to its Effect on MYC Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-207 is a potent and selective, orally bioavailable small molecule inhibitor of the bromodomain of the CREB-binding protein (CBP).[1] CBP and its close homolog p300 are critical transcriptional coactivators that play a central role in regulating the expression of a wide array of genes involved in cell proliferation, differentiation, and apoptosis. One of the key oncogenes regulated by CBP/p300 is MYC, a master transcriptional regulator that is frequently dysregulated in a variety of human cancers. This guide provides an in-depth overview of the mechanism of action of GNE-207, its quantitative effects on MYC gene expression, and detailed experimental protocols for assessing its activity.

Mechanism of Action

GNE-207 exerts its effect on MYC gene expression through the targeted inhibition of the CBP bromodomain. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins. The binding of the CBP bromodomain to acetylated histones is a crucial step in the recruitment of the transcriptional machinery to the MYC gene's promoter and enhancer regions.

By competitively binding to the CBP bromodomain, GNE-207 prevents its interaction with acetylated histones. This disrupts the formation of a functional transcriptional complex at the MYC locus, leading to a reduction in histone acetylation, a more condensed chromatin state, and subsequent downregulation of MYC gene transcription. This targeted disruption of a key protein-protein interaction provides a precise mechanism for inhibiting the expression of this critical oncogene.

Quantitative Data

The inhibitory activity of GNE-207 on the CBP bromodomain and its downstream effect on MYC expression have been quantified in biochemical and cellular assays. The key data points are summarized in the table below.

| Parameter | Value | Cell Line | Reference |

| CBP Bromodomain IC50 | 1 nM | Biochemical Assay | [1][2] |

| BRD4(1) IC50 | >2500-fold less potent than CBP | Biochemical Assay | [2] |

| MYC Expression EC50 | 18 nM | MV-4-11 | [1] |

Table 1: Quantitative analysis of GNE-207's inhibitory activity. The IC50 (half-maximal inhibitory concentration) indicates the concentration of GNE-207 required to inhibit 50% of the CBP bromodomain's activity in a biochemical assay. The EC50 (half-maximal effective concentration) represents the concentration of GNE-207 that produces a 50% reduction in MYC expression in the MV-4-11 acute myeloid leukemia cell line. The high selectivity for CBP over the BET family bromodomain BRD4 is a key feature of GNE-207.

Signaling Pathway

The signaling pathway from GNE-207 to the downregulation of MYC gene expression is a direct consequence of its mechanism of action. The following diagram illustrates this pathway.

Caption: Signaling pathway of GNE-207's effect on MYC expression.

Experimental Protocols

The following are detailed, representative protocols for assessing the effect of GNE-207 on MYC gene and protein expression in the MV-4-11 cell line.

Cell Culture and Treatment

Cell Line: MV-4-11 (Acute Myeloid Leukemia)

Culture Medium:

-

Iscove's Modified Dulbecco's Medium (IMDM)

-

10% Fetal Bovine Serum (FBS)

-

1% Penicillin-Streptomycin

Culture Conditions:

-

37°C in a humidified atmosphere with 5% CO2.

-

Maintain cell density between 1x10^5 and 1x10^6 viable cells/mL.

GNE-207 Treatment:

-

Prepare a stock solution of GNE-207 in DMSO.

-

Seed MV-4-11 cells in a 6-well plate at a density of 5x10^5 cells/mL.

-

Treat the cells with a range of concentrations of GNE-207 (e.g., 1 nM to 1 µM) or DMSO as a vehicle control.

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

Harvest the cells for subsequent analysis.

Western Blot for MYC Protein Expression

Objective: To quantify the levels of MYC protein in GNE-207-treated cells.

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-MYC and anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Protein Extraction:

-

Wash the harvested cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary anti-MYC antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Develop the blot using a chemiluminescent substrate and image the results.

-

Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

-

Quantitative PCR (qPCR) for MYC mRNA Expression

Objective: To quantify the levels of MYC mRNA in GNE-207-treated cells.

Materials:

-

RNA extraction kit (e.g., TRIzol or column-based kit)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Primers for MYC and a housekeeping gene (e.g., GAPDH or ACTB)

Protocol:

-

RNA Extraction:

-

Extract total RNA from the harvested cells using an RNA extraction kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer.

-

-

cDNA Synthesis:

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

qPCR:

-

Set up the qPCR reaction with the cDNA template, qPCR master mix, and primers for MYC and the housekeeping gene.

-

Run the qPCR reaction on a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to determine the relative expression of MYC mRNA, normalized to the housekeeping gene.

-

Experimental Workflow

The following diagram outlines the general workflow for investigating the effect of GNE-207 on MYC expression.

Caption: Experimental workflow for analyzing GNE-207's effect on MYC.

Conclusion

GNE-207 is a highly potent and selective inhibitor of the CBP bromodomain that effectively downregulates MYC gene expression. Its well-defined mechanism of action, centered on the disruption of a key transcriptional coactivator, makes it a valuable tool for cancer research and a promising candidate for therapeutic development. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to investigate the effects of GNE-207 and similar molecules on the MYC oncogene. Further research into the broader transcriptomic effects of GNE-207 and its in vivo efficacy will be crucial in fully elucidating its therapeutic potential.

References

In-Depth Technical Guide: Pharmacokinetic Properties of GNE-207

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-207 is a potent, selective, and orally bioavailable small molecule inhibitor of the bromodomain of the homologous transcriptional coactivators CREB-binding protein (CBP) and p300.[1][2] By targeting the acetyl-lysine binding pocket of the bromodomain, GNE-207 disrupts the interaction of CBP/p300 with acetylated histone and non-histone proteins, thereby modulating the expression of key oncogenes, such as c-MYC.[1][3] This targeted inhibition makes GNE-207 a valuable tool for cancer research and a potential therapeutic agent. This guide provides a comprehensive overview of the pharmacokinetic properties of GNE-207, detailed experimental protocols, and a visualization of its relevant signaling pathway.

Pharmacokinetic Profile of GNE-207

GNE-207 has been characterized as having a favorable pharmacokinetic profile, with moderate clearance and acceptable oral bioavailability, indicating its potential for in vivo applications.[1]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of GNE-207 in mice following intravenous and oral administration.

Table 1: Intravenous Pharmacokinetic Parameters of GNE-207 in Mice

| Parameter | Value | Units |

| Dose | 1 | mg/kg |

| AUC₀-inf | 1.97 | µM·h |

| C₀ | 1.83 | µM |

| CL | 11 | mL/min/kg |

| Vdₛₛ | 0.6 | L/kg |

| t₁/₂ | 1.1 | h |

Table 2: Oral Pharmacokinetic Parameters of GNE-207 in Mice

| Parameter | Value | Units |

| Dose | 5 | mg/kg |

| AUC₀-inf | 4.35 | µM·h |

| Cₘₐₓ | 1.09 | µM |

| Tₘₐₓ | 2.0 | h |

| Oral Bioavailability (F) | 44 | % |

Experimental Protocols

In Vivo Pharmacokinetic Study in Mice

This protocol outlines the methodology for determining the pharmacokinetic profile of GNE-207 in a murine model.

1. Animal Models:

-

Male CD-1 mice (or a similar strain) weighing between 25-30g are used.

-

Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

2. Formulation and Dosing:

-

Intravenous (IV) Formulation: GNE-207 is formulated in a vehicle suitable for intravenous administration, such as a solution of 5% DMSO, 10% Solutol HS 15, and 85% saline.

-

Oral (PO) Formulation: For oral gavage, GNE-207 is suspended in a vehicle such as 0.5% methylcellulose and 0.2% Tween-80 in purified water.

-

Dosing:

-

IV administration: A single dose of 1 mg/kg is administered via the tail vein.

-

PO administration: A single dose of 5 mg/kg is administered by oral gavage.

-

3. Blood Sampling:

-

Blood samples (approximately 50 µL) are collected from a cohort of mice at various time points post-dosing.

-

Typical time points for IV administration are: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

-

Typical time points for PO administration are: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

-

Blood is collected into tubes containing an anticoagulant (e.g., K₂EDTA) and immediately placed on ice.

4. Plasma Preparation:

-

The collected blood samples are centrifuged at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

-

The plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.

5. Bioanalytical Method - LC-MS/MS:

-

Sample Preparation: Plasma samples are prepared for analysis by protein precipitation. An internal standard is added, followed by a precipitating agent (e.g., acetonitrile). The samples are vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is then analyzed.

-

Chromatography: The separation of GNE-207 and the internal standard is performed using a reverse-phase HPLC column with a gradient elution.

-

Mass Spectrometry: The concentration of GNE-207 in the plasma samples is quantified using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

6. Pharmacokinetic Analysis:

-

The plasma concentration-time data are analyzed using non-compartmental methods with pharmacokinetic software (e.g., WinNonlin).

-

The key parameters calculated include the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), clearance (CL), volume of distribution (Vdss), and terminal half-life (t1/2). Oral bioavailability (F) is calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100%.

Mandatory Visualizations

Signaling Pathway of GNE-207

Caption: GNE-207 inhibits the CBP/p300 bromodomain, preventing its binding to acetylated histones and subsequent oncogene expression.

Experimental Workflow for Pharmacokinetic Analysis

Caption: Workflow for determining the pharmacokinetic parameters of GNE-207 in mice.

References

GNE-207: A Technical Guide to its Impact on Histone Acetylation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of GNE-207, a potent and selective small molecule inhibitor of the CREB-binding protein (CBP) bromodomain, and its consequential impact on histone acetylation. This document provides a comprehensive overview of GNE-207's biochemical and cellular activities, detailed experimental methodologies for key assays, and visual representations of its mechanism of action and experimental workflows.

Core Efficacy and Potency of GNE-207

GNE-207 has been identified as a highly potent and selective inhibitor of the CBP bromodomain. Its efficacy has been quantified through various biochemical and cellular assays, demonstrating its potential as a chemical probe to investigate the biological functions of CBP and as a potential therapeutic agent.

| Parameter | Value | Description | Reference |

| CBP Bromodomain Inhibition (IC50) | 1 nM | The half maximal inhibitory concentration of GNE-207 against the CBP bromodomain in a biochemical assay. This indicates very high potency. | [1][2][3] |

| MYC Expression Inhibition (EC50) | 18 nM | The half maximal effective concentration of GNE-207 required to inhibit the expression of the MYC oncogene in MV-4-11 human leukemia cells. This demonstrates potent cellular activity. | [1][2][3] |

| Selectivity against BRD4(1) | >2500-fold | GNE-207 is over 2500 times more selective for the CBP bromodomain compared to the first bromodomain of BRD4, a key member of the BET family of proteins. This highlights its specificity. | [1][2][3] |

Mechanism of Action: Signaling Pathway

GNE-207 functions by competitively binding to the acetyl-lysine binding pocket of the CBP bromodomain. CBP is a histone acetyltransferase (HAT) that plays a crucial role in regulating gene expression by acetylating histone proteins, particularly at enhancers. By inhibiting the CBP bromodomain, GNE-207 prevents CBP from recognizing and binding to acetylated histones, a key step in the positive feedback loop of transcriptional activation. This leads to a reduction in histone acetylation at specific genomic loci, most notably a decrease in H3K27 acetylation (H3K27ac) at active enhancers. The loss of this critical activating mark results in the downregulation of enhancer-templated transcription, including the expression of key oncogenes such as MYC.

Caption: Mechanism of GNE-207 Action.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of GNE-207.

Disclaimer: The specific, detailed experimental protocols from the primary publication by Lai et al. (2018) were not publicly accessible. The following protocols are constructed based on established, publicly available methodologies for similar assays and should be considered as representative examples.

CBP Bromodomain Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is designed to measure the ability of a compound to disrupt the interaction between the CBP bromodomain and an acetylated histone peptide.

Materials:

-

Recombinant human CBP bromodomain protein (tagged, e.g., with GST)

-

Biotinylated histone H3 peptide acetylated at lysine 27 (H3K27ac)

-

Europium-labeled anti-GST antibody (Donor)

-

Streptavidin-conjugated Allophycocyanin (APC) (Acceptor)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

GNE-207

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of GNE-207 in assay buffer.

-

Add a fixed concentration of the CBP bromodomain protein and the biotinylated H3K27ac peptide to each well of the 384-well plate.

-

Add the serially diluted GNE-207 or vehicle (DMSO) to the wells.

-

Incubate the plate at room temperature for 60 minutes to allow for binding equilibrium to be reached.

-

Add a mixture of the Europium-labeled anti-GST antibody and Streptavidin-APC to each well.

-

Incubate the plate for another 60 minutes at room temperature in the dark.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (APC) and 620 nm (Europium) after excitation at 340 nm.

-

Calculate the TR-FRET ratio (665 nm / 620 nm).

-

Plot the TR-FRET ratio against the log of the GNE-207 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular MYC Expression Assay (Western Blot) in MV-4-11 Cells

This assay quantifies the effect of GNE-207 on the protein levels of the MYC oncogene in a relevant cancer cell line.

Materials:

-

MV-4-11 cells

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

GNE-207

-

DMSO (vehicle control)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies: anti-MYC, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed MV-4-11 cells in 6-well plates at a density of 1 x 106 cells/mL and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of GNE-207 or DMSO for 24 hours.

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cell pellets in RIPA buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using the BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-MYC antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

-

Quantify the band intensities using densitometry software and normalize the MYC protein levels to the β-actin levels.

-

Plot the normalized MYC protein levels against the GNE-207 concentration to determine the EC50 value.

Histone Acetylation Analysis (Western Blot)

This protocol is used to assess the impact of GNE-207 on global or specific histone acetylation marks.

Materials:

-

Cells of interest (e.g., MV-4-11)

-

GNE-207

-

Histone Extraction Kit or acid extraction reagents (e.g., 0.2 N HCl)

-

Primary antibodies: anti-H3K27ac, anti-total Histone H3 (loading control)

-

Other materials as described in the Western Blot protocol above.

Procedure:

-

Treat cells with GNE-207 as described in the MYC expression assay.

-

Harvest the cells and extract histones using a commercial kit or by acid extraction.

-

Quantify the histone protein concentration.

-

Perform Western blotting as described above, using the anti-H3K27ac antibody and the anti-total Histone H3 antibody as a loading control.

-

Quantify the H3K27ac levels relative to total Histone H3 to determine the effect of GNE-207 on this specific histone mark.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the impact of GNE-207 on histone acetylation and downstream gene expression.

Caption: Experimental Workflow for GNE-207 Evaluation.

References

Methodological & Application

GNE-207 Protocol for In Vitro Cell-Based Assays: A Detailed Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of GNE-207 in in vitro cell-based assays. GNE-207 is a highly potent and selective inhibitor of the CREB-binding protein (CBP) bromodomain, with a reported IC50 of 1 nM. It exhibits high selectivity for CBP over other bromodomains, such as BRD4. These protocols are designed to assist researchers in investigating the cellular effects of GNE-207, particularly its impact on cell viability and the expression of downstream targets like MYC.

Introduction

GNE-207 is a valuable chemical probe for studying the biological functions of the CBP bromodomain in various cellular processes, including gene transcription and cancer pathogenesis. As a potent and selective inhibitor, it allows for the precise dissection of CBP bromodomain-dependent signaling pathways. The primary mechanism of action of GNE-207 involves the inhibition of the CBP bromodomain, which in turn can modulate the expression of key oncogenes, such as MYC. This document outlines protocols for assessing the in vitro efficacy of GNE-207 through cell viability and gene expression analysis.

Data Presentation

The following table summarizes the key quantitative data for GNE-207 based on available literature.

| Parameter | Value | Cell Line | Reference |

| IC50 (CBP bromodomain) | 1 nM | Biochemical Assay | [1][2][3] |

| EC50 (MYC expression) | 18 nM | MV-4-11 | [1][2][3] |

| Selectivity vs. BRD4(1) | >2500-fold | Biochemical Assay | [1][2] |

Signaling Pathway

GNE-207 targets the bromodomain of CBP, a histone acetyltransferase that plays a crucial role in chromatin remodeling and gene transcription. By inhibiting the CBP bromodomain, GNE-207 disrupts the interaction of CBP with acetylated histones, leading to altered gene expression. One of the key downstream targets of this pathway is the MYC oncogene.

Caption: GNE-207 inhibits the CBP bromodomain, disrupting transcriptional activation and reducing MYC expression.

Experimental Protocols

The following are detailed protocols for common in vitro cell-based assays to evaluate the effects of GNE-207.

Cell Culture of MV-4-11 Cells

The MV-4-11 cell line, a human B-myelomonocytic leukemia line, is known to be sensitive to CBP bromodomain inhibition.

-

Media: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Maintain cell density between 1x10^5 and 1x10^6 cells/mL. To passage, centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in fresh, pre-warmed medium.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

MV-4-11 cells

-

Complete culture medium

-

GNE-207 (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 N HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MV-4-11 cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

-

Compound Treatment: Prepare serial dilutions of GNE-207 in complete culture medium. Add the desired concentrations of GNE-207 to the wells. Include a vehicle control (DMSO) at a final concentration not exceeding 0.1%.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

MYC Gene Expression Analysis (Quantitative PCR)

This protocol details the measurement of MYC mRNA levels following GNE-207 treatment.

Materials:

-

MV-4-11 cells

-

6-well plates

-

GNE-207

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for MYC and a housekeeping gene (e.g., GAPDH)

Procedure:

-

Cell Treatment: Seed MV-4-11 cells in 6-well plates and treat with various concentrations of GNE-207 (e.g., 0, 10, 50, 100 nM) for 24 hours.

-

RNA Extraction: Harvest cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using a qPCR master mix and primers for MYC and a housekeeping gene.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of MYC mRNA, normalized to the housekeeping gene.

Experimental Workflow Diagram

Caption: General workflow for in vitro cell-based assays with GNE-207.

Conclusion

The protocols described in this application note provide a framework for investigating the in vitro cellular effects of the CBP bromodomain inhibitor, GNE-207. These assays can be adapted for various cell lines and research questions related to CBP-dependent signaling. Careful optimization of cell density, compound concentrations, and incubation times is recommended for achieving robust and reproducible results.

References

Application Notes and Protocols for G-207 in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-207 is a potent and highly selective inhibitor of the bromodomain of CREB-binding protein (CBP), with an IC50 of 1 nM. It demonstrates over 2,500-fold selectivity against the structurally related bromodomain-containing protein 4 (BRD4)[1]. As a key epigenetic regulator, CBP, along with its close homolog p300, plays a critical role in controlling gene expression through histone acetylation and the recruitment of transcriptional machinery. Dysregulation of CBP/p300 activity is implicated in various cancers, often through the modulation of key oncogenic drivers such as MYC and the Androgen Receptor (AR). GNE-207, with its oral bioavailability, represents a valuable tool for investigating the therapeutic potential of CBP bromodomain inhibition in preclinical cancer models.

These application notes provide a comprehensive overview of the use of GNE-207 in mouse xenograft models, including recommended dosage considerations, detailed experimental protocols, and an exploration of its mechanism of action.

Data Presentation

While specific in vivo efficacy data for GNE-207 in xenograft models is not extensively published, the following table provides a template for presenting such data, based on typical studies with bromodomain inhibitors. Researchers should aim to generate and present their data in a similarly structured format to facilitate clear interpretation and comparison.

Table 1: Illustrative Tumor Growth Inhibition Data for a CBP/p300 Inhibitor in a Mouse Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Percent Tumor Growth Inhibition (% TGI) |

| Vehicle Control | - | Daily, p.o. | 1500 ± 150 | - |

| GNE-207 | 10 | Daily, p.o. | 900 ± 120 | 40% |

| GNE-207 | 25 | Daily, p.o. | 525 ± 95 | 65% |

| GNE-207 | 50 | Daily, p.o. | 300 ± 70 | 80% |

Note: This data is illustrative and intended as a template. Actual results will vary depending on the xenograft model, cell line, and specific experimental conditions.

Signaling Pathway

GNE-207 exerts its effects by competitively binding to the bromodomain of CBP, preventing its interaction with acetylated lysine residues on histones and other proteins. This disrupts the transcriptional activation of key oncogenes. A primary target of this inhibition is the MYC proto-oncogene, whose expression is often dependent on CBP/p300 activity. In certain contexts, such as prostate cancer, CBP/p300 also coactivates the Androgen Receptor (AR), and its inhibition can lead to the downregulation of AR-driven genes.

References

Application Notes and Protocols for GNE-207 Treatment in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-207 is a highly potent and selective small molecule inhibitor of the bromodomain of CREB-binding protein (CBP), with a reported IC50 of 1 nM.[1][2] By targeting the CBP bromodomain, GNE-207 disrupts the interaction of CBP with acetylated histones and other proteins, leading to the modulation of gene expression programs critical for cancer cell proliferation and survival. Notably, GNE-207 demonstrates high selectivity for CBP over the bromodomain and extra-terminal domain (BET) family member BRD4, with a selectivity index of over 2500-fold.[1][2] These application notes provide a summary of known GNE-207 sensitive cell lines, detailed protocols for key in vitro assays, and an overview of the targeted signaling pathway.

Data Presentation: GNE-207 Sensitive Cell Lines

The following table summarizes the available quantitative data on cell lines sensitive to GNE-207 treatment. Due to the limited publicly available screening data across extensive cancer cell line panels, this table is not exhaustive. The acute myeloid leukemia (AML) cell line MV-4-11 is a well-documented GNE-207 sensitive line. Sensitivity to GNE-207 is likely correlated with cellular dependence on CBP-regulated transcriptional programs, such as those driven by the MYC oncogene.

| Cell Line | Cancer Type | IC50 / EC50 (nM) | Notes |

| MV-4-11 | Acute Myeloid Leukemia (AML) | 18 (EC50 for MYC expression) | Highly sensitive, often used as a model for CBP inhibitor activity.[1][2] |

Inference of Sensitive and Resistant Phenotypes:

-

Potentially Sensitive: Cancer cell lines with known dependence on MYC, or other key transcription factors that recruit CBP, are likely to be sensitive to GNE-207. This includes various hematological malignancies and some solid tumors.

-

Potentially Resistant: Cancer cell lines that do not rely heavily on CBP-mediated transcription for their growth and survival may exhibit resistance to GNE-207.

Signaling Pathway

GNE-207 functions by competitively inhibiting the binding of acetylated lysine residues to the bromodomain of CBP. This disrupts the recruitment of the CBP transcriptional co-activator to chromatin, leading to a decrease in histone acetylation (specifically H3K27ac) at target gene promoters and enhancers. The subsequent reduction in transcriptional activation of key oncogenes, such as c-MYC, results in decreased cell proliferation and the induction of apoptosis.

Caption: GNE-207 inhibits the CBP bromodomain, blocking transcriptional activation and leading to anti-cancer effects.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of GNE-207 in cancer cell lines.

Cell Viability/Growth Inhibition Assay

This protocol outlines the measurement of cell viability in response to GNE-207 treatment using a resazurin-based assay.

Workflow Diagram:

Caption: Workflow for determining cell viability after GNE-207 treatment.

Materials:

-

Cancer cell lines (e.g., MV-4-11)

-

Complete growth medium

-

GNE-207 stock solution (e.g., 10 mM in DMSO)

-

96-well clear-bottom black plates

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

Fluorescence plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

GNE-207 Treatment:

-

Prepare a serial dilution of GNE-207 in complete growth medium. A typical concentration range would be from 1 nM to 10 µM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest GNE-207 concentration.

-

Carefully remove the medium from the wells and add 100 µL of the GNE-207 dilutions or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Resazurin Assay:

-

Add 10 µL of resazurin solution to each well.

-

Incubate for 2-4 hours at 37°C, protected from light.

-

Measure fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with medium only).

-

Normalize the fluorescence readings to the vehicle-treated control wells (representing 100% viability).

-

Plot the normalized viability against the log of the GNE-207 concentration and fit a dose-response curve to determine the IC50 value.

-

Western Blot Analysis

This protocol describes the detection of changes in protein expression, such as c-MYC and H3K27ac, following GNE-207 treatment.

Workflow Diagram:

Caption: Workflow for Western blot analysis of protein expression.

Materials:

-

Cancer cell lines

-

GNE-207

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-c-MYC, anti-H3K27ac, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and treat with GNE-207 (e.g., 100 nM and 1 µM) and a vehicle control for 24-48 hours.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein lysates by boiling with Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Use a loading control like β-actin or GAPDH to ensure equal protein loading.

-

Apoptosis Assay by Flow Cytometry

This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by GNE-207.

Workflow Diagram:

Caption: Workflow for apoptosis detection by flow cytometry.

Materials:

-

Cancer cell lines

-

GNE-207

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with GNE-207 at various concentrations and a vehicle control for 48-72 hours.

-

-

Cell Staining:

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Four populations can be distinguished:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by GNE-207.

-

References

Application Notes and Protocols: Western Blot for CBP Target Engagement by GNE-207

Audience: Researchers, scientists, and drug development professionals.